2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes a dihydro-pyrrole ring with two methyl groups and a phenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity. The use of catalytic systems and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, fully saturated pyrrole derivatives, and various functionalized pyrrole compounds .
Scientific Research Applications
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: Another heterocyclic compound with similar structural features but different chemical properties.
3,4-Dihydro-2H-pyran: Used in similar applications but has distinct reactivity and functional groups.
Uniqueness
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62020-91-1 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,2-dimethyl-5-phenyl-3,4-dihydropyrrole |
InChI |
InChI=1S/C12H15N/c1-12(2)9-8-11(13-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
ZUXSKBHUXQOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.